molecular formula C12H12O4 B13796965 1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone

1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone

Cat. No.: B13796965
M. Wt: 220.22 g/mol
InChI Key: NEKUUZOQIYKJQQ-UHFFFAOYSA-N
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Description

Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) is a complex organic compound characterized by its unique benzofuran structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzofuran ring substituted with hydroxyl and methyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of hydroxyl and methyl groups through selective functionalization reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the ethanone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for controlling the reaction pathways and obtaining the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The benzofuran ring may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci): is similar to other benzofuran derivatives, such as:

Uniqueness

What sets Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxyl and methyl groups on the benzofuran ring enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-(5,6-dihydroxy-2,4-dimethyl-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C12H12O4/c1-5-10-9(4-8(14)12(5)15)16-7(3)11(10)6(2)13/h4,14-15H,1-3H3

InChI Key

NEKUUZOQIYKJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=C1C(=C(O2)C)C(=O)C)O)O

Origin of Product

United States

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